molecular formula C21H17BrO6 B2755782 (Z)-allyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622813-87-0

(Z)-allyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2755782
CAS No.: 622813-87-0
M. Wt: 445.265
InChI Key: HFSMQLJCSMCPMW-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-allyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H17BrO6 and its molecular weight is 445.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Applications

A mild and efficient method has been developed for the stereoselective synthesis of (Z)- and (E)-allyl sulfides from Morita-Baylis-Hillman acetates. This method has been utilized to synthesize (Z)-3-(4-methoxybenzylidene)thiochroman-4-one, demonstrating potential antifungal properties (Das et al., 2007).

Photodynamic Therapy and Photosensitizers

A zinc phthalocyanine with new benzenesulfonamide derivative groups containing a Schiff base has been synthesized, characterized, and evaluated for its photophysical and photochemical properties. It shows promise as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Catalytic Applications and Bioimaging

A novel optically active chemosensor for the selective sensing of Zn2+ ions has been developed, showing significant fluorescence enhancement upon Zn2+ addition due to the chelation-enhanced fluorescence (CHEF) effect. This sensor has negligible toxicity towards live cells and can be employed to monitor Zn2+ ions in live A549 cells, indicating its potential in bioimaging applications (Patil et al., 2018).

Antibacterial and Cytotoxicity Studies

N-Heterocyclic carbene-silver complexes have been synthesized and evaluated for their antibacterial activity against E. coli and S. aureus, as well as for their cytotoxicity against Caki-1 cell lines. These studies highlight the potential use of these complexes in medical applications due to their high antibacterial activity and cytotoxic effects (Patil et al., 2010).

Synthetic Approaches to Heterocyclic Compounds

Efforts in synthesizing diverse heterocyclic compounds, such as dihydrobenzofurans and indoles, through various chemical reactions demonstrate the broad applicability of (Z)-allyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and related molecules in organic synthesis and chemical biology research. These synthetic strategies enable the exploration of biological activities and the development of pharmaceutical agents (Iida et al., 1982).

Properties

IUPAC Name

prop-2-enyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO6/c1-3-8-26-20(23)12-27-15-5-6-16-18(11-15)28-19(21(16)24)10-13-9-14(22)4-7-17(13)25-2/h3-7,9-11H,1,8,12H2,2H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSMQLJCSMCPMW-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.